![molecular formula C10H10N4O3 B2821827 1,3,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-16-1](/img/structure/B2821827.png)
1,3,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anticancer, Anti-HIV, and Antimicrobial Activities
Research on triazino and triazolo purine derivatives, which are structurally related to "1,3,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione," has shown significant anticancer, anti-HIV-1, and antimicrobial activities. For instance, certain compounds exhibited considerable activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D. Additionally, compounds displayed moderate anti-HIV-1 activity and significant antimicrobial efficacy against various bacteria, although they lacked antifungal activity except for weak action against A. niger (Ashour et al., 2012).
Antiviral Activities
Guanosine analogues in the thiazolo[4,5-d]pyrimidine ring system were synthesized and evaluated for antiviral activity, particularly against the Semliki Forest virus. These compounds showed similar activity to that of the parental compound, indicating their potential as antiviral agents (Kini et al., 1991).
Immunomodulatory Effects
Thiazolo[4,5-d]pyrimidine nucleosides were synthesized to investigate their immunomodulatory effects. Among these, certain guanosine analogues exhibited significant immunoactivity, indicating potential as immunotherapeutic agents (Nagahara et al., 1990).
Psychotropic Activity
A study on 8-aminoalkyl derivatives of purine-2,6-dione explored their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, highlighting the potential psychotropic activity of these compounds. Selected derivatives demonstrated antidepressant-like and anxiolytic-like activities in animal models (Chłoń-Rzepa et al., 2013).
Metal Complexes and Coordination Chemistry
Studies on the coordination chemistry of purine derivatives, including this compound, have led to the synthesis of metal complexes that showcase a variety of structural motifs and potential applications in materials science and pharmaceuticals (Maldonado et al., 2009).
properties
IUPAC Name |
2,4,7-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-5-4-14-6-7(11-9(14)17-5)12(2)10(16)13(3)8(6)15/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJGEYPDMGVFFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one](/img/structure/B2821745.png)
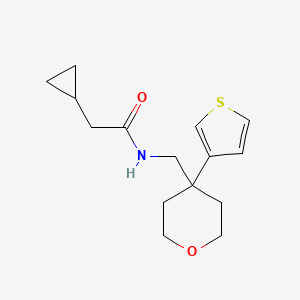
![2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)ethanamine;hydrochloride](/img/structure/B2821747.png)

![N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2821754.png)
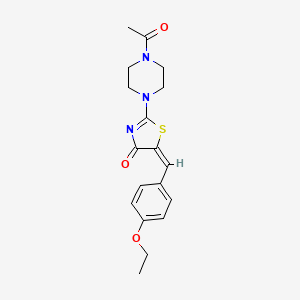
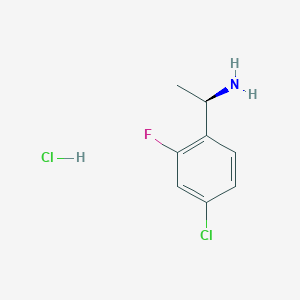
![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2821759.png)


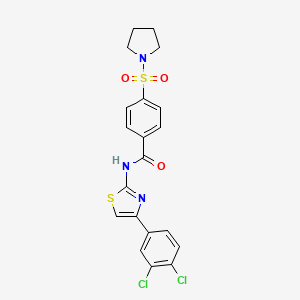

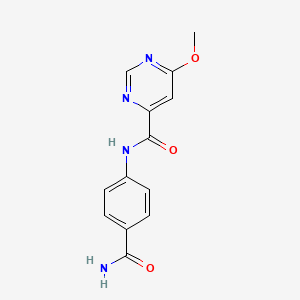
![3-[[1-(Cyclopentylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2821766.png)